

# PtS2 photodetector responsivity and quantum efficiency

**Author:** BenchChem Technical Support Team. **Date:** April 2026

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An Application Note on the Characterization of Platinum Disulfide (PtS<sub>2</sub>) Photodetectors: Responsivity and Quantum Efficiency

## Introduction

Platinum disulfide (PtS<sub>2</sub>), a member of the Group 10 transition metal dichalcogenides (TMDs), has emerged as a highly promising two-dimensional (2D) material for next-generation optoelectronic applications.<sup>[1]</sup> Its unique properties, including a layer-dependent bandgap that ranges from approximately 1.6 eV for a monolayer to 0.25 eV for the bulk material, grant it a broad spectral response from the visible to the infrared.<sup>[2]</sup> Coupled with high charge-carrier mobility and excellent stability in ambient conditions, PtS<sub>2</sub> is an attractive candidate for high-performance photodetectors.<sup>[2][3]</sup>

This application note serves as a comprehensive guide for researchers and engineers on the fabrication and characterization of PtS<sub>2</sub>-based photodetectors. It provides a detailed exploration of the fundamental principles governing their operation, step-by-step protocols for device fabrication via mechanical exfoliation and chemical vapor deposition (CVD), and a thorough methodology for measuring key performance metrics such as responsivity and external quantum efficiency (EQE).

## Fundamental Principles of Photodetection in PtS2

The performance of a photodetector is quantified by several key metrics. For the scope of this guide, we will focus on responsivity and external quantum efficiency.

### 1.1. Responsivity (R)

Responsivity is a measure of a detector's electrical output in response to a given optical power. It is defined as the ratio of the generated photocurrent ( $I_{ph}$ ) to the incident optical power ( $P_{in}$ ) on the active area of the device.[4]

- Formula:  $R = I_{ph} / P_{in}$
- Where:
  - $I_{ph} = I_{light} - I_{dark}$  ( $I_{light}$  is the current under illumination,  $I_{dark}$  is the dark current)
  - $P_{in} = \text{Power Density} \times \text{Active Area}$
- Units: Amperes per Watt (A/W)

A high responsivity value indicates a more sensitive detector. PtS2 photodetectors have demonstrated exceptionally high responsivity, in some cases exceeding several thousand A/W, which is often attributed to internal gain mechanisms.[5]

### 1.2. External Quantum Efficiency (EQE)

EQE represents the ratio of the number of charge carriers collected to the number of incident photons. It provides insight into the efficiency of photon-to-electron conversion.

- Formula:  $EQE (\%) = (R \times h \times c) / (e \times \lambda) \times 100$
- Where:
  - R is the responsivity (A/W)
  - h is Planck's constant ( $6.626 \times 10^{-34}$  J·s)

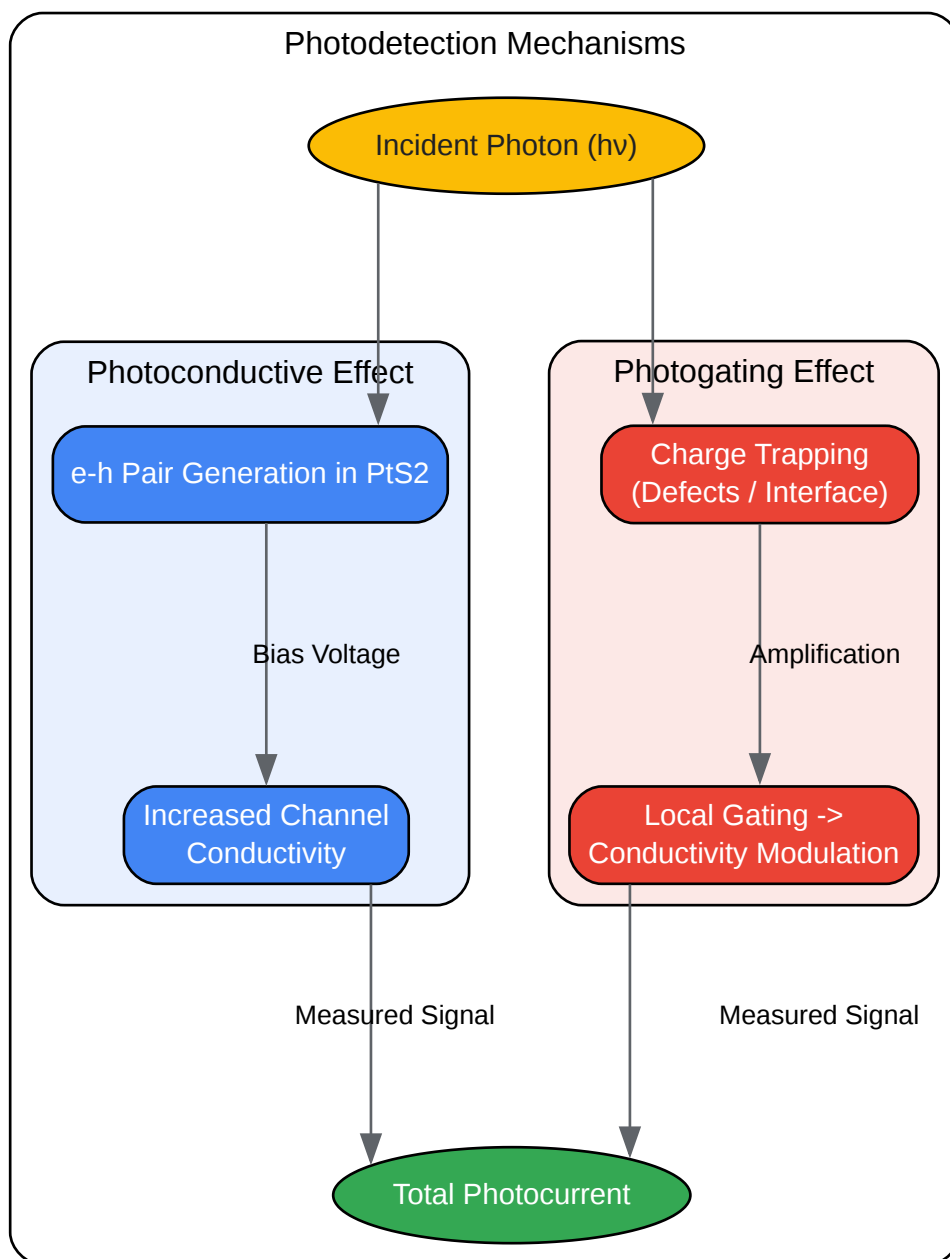
- $c$  is the speed of light ( $3.0 \times 10^8$  m/s)
- $e$  is the elementary charge ( $1.602 \times 10^{-19}$  C)
- $\lambda$  is the wavelength of the incident light (m)

An EQE greater than 100% is possible and indicates the presence of an internal photogain mechanism, where a single incident photon generates multiple charge carriers.[6]

### 1.3. Photodetection Mechanisms in PtS2

The high performance of PtS2 photodetectors often stems from a combination of the photoconductive and photogating effects.

- **Photoconductive Effect:** This is the fundamental mechanism where incident photons with energy greater than the material's bandgap are absorbed, creating electron-hole pairs. These additional free carriers increase the conductivity of the material, resulting in a photocurrent when a bias voltage is applied.
- **Photogating Effect:** This effect is a significant contributor to the high responsivity observed in many 2D material photodetectors.[7] Photo-generated charges become trapped at defect sites within the PtS2 or at the interface between the PtS2 and the substrate (e.g., SiO2).[5] [8] These trapped charges act as a local gate, modulating the conductance of the photodetector channel and leading to a large amplification of the photocurrent.[7][9] This mechanism can produce very high gain, although it may also lead to a slower response time as the trapped charges take time to be released. The decrease in responsivity at higher illumination intensities can be attributed to the saturation of these trap states.[5]

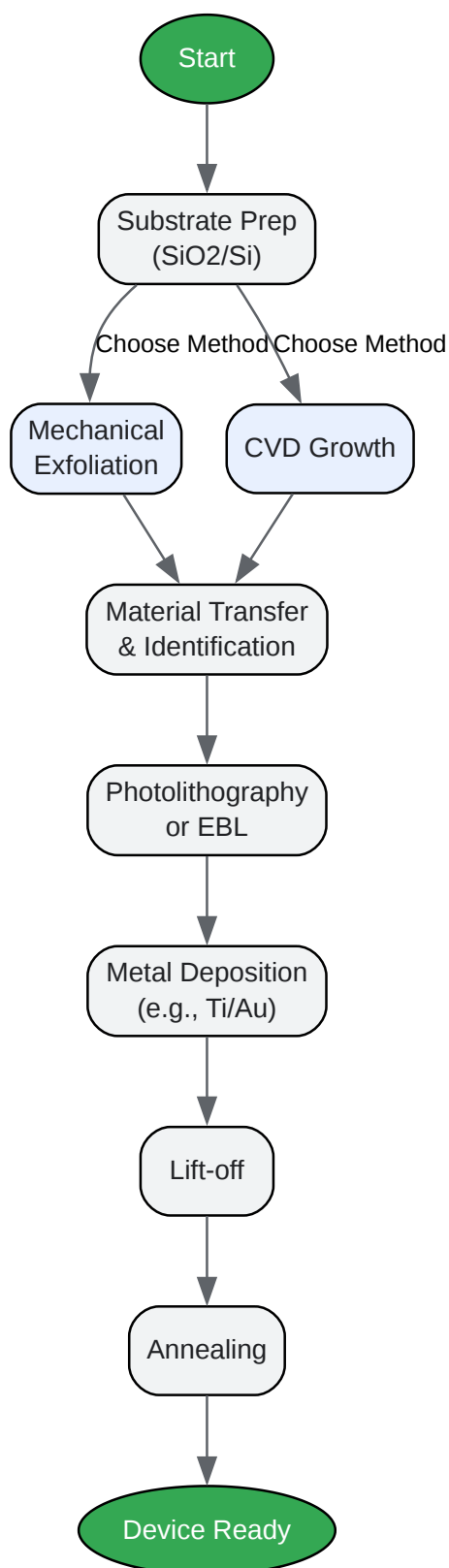


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Caption: Key photodetection mechanisms in PtS2 devices.

## Fabrication of PtS2 Photodetectors

PtS2 photodetectors can be fabricated using either "top-down" (mechanical exfoliation) or "bottom-up" (CVD) approaches. Both methods are followed by standard microfabrication techniques to define electrodes.



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Caption: General workflow for PtS2 photodetector fabrication.

## 2.1 Protocol 1: Mechanical Exfoliation & Device Fabrication

This method yields high-quality crystalline flakes, ideal for fundamental research.[5][10]

### Materials & Equipment:

- Bulk PtS<sub>2</sub> crystal
- Blue Nitto tape (or similar exfoliation tape)
- Si wafers with a 285-300 nm thermal oxide layer (SiO<sub>2</sub>/Si)
- Optical microscope
- Atomic Force Microscope (AFM)
- Electron Beam Lithography (EBL) or Photolithography system[11][12]
- Photoresist (e.g., PMMA for EBL)
- Developer solution
- Electron beam evaporator
- Titanium (Ti) and Gold (Au) pellets (e.g., 10 nm Ti / 80 nm Au)[5]
- Acetone
- Tube furnace for annealing

### Step-by-Step Protocol:

- **Substrate Cleaning:** Clean the SiO<sub>2</sub>/Si substrate with acetone and isopropanol, followed by an O<sub>2</sub> plasma treatment to remove organic residues and enhance surface adhesion.[10]
- **Exfoliation:** Press the adhesive tape firmly onto the bulk PtS<sub>2</sub> crystal. Peel the tape off, which will cleave thin layers of the crystal. Fold and peel the tape onto itself multiple times to further thin the layers.

- **Transfer:** Gently press the tape with the exfoliated flakes onto the cleaned SiO<sub>2</sub>/Si substrate. Slowly peel the tape away, leaving behind PtS<sub>2</sub> flakes of varying thicknesses on the substrate.
- **Flake Identification:** Use an optical microscope to locate suitable thin flakes. The color contrast on the SiO<sub>2</sub> layer can help identify few-layer flakes. Confirm the exact thickness using AFM.[\[3\]](#)
- **Lithography:** Spin-coat the substrate with photoresist. Use EBL or photolithography to define the electrode pattern over the selected PtS<sub>2</sub> flake.[\[13\]](#)
- **Development:** Immerse the substrate in the developer solution to remove the exposed (or unexposed, depending on resist type) photoresist, revealing the contact areas.
- **Metal Deposition:** Immediately transfer the substrate to an electron beam evaporator. Deposit the adhesion layer (e.g., 10 nm Ti) followed by the contact metal (e.g., 80 nm Au).
- **Lift-off:** Immerse the substrate in an acetone bath. The remaining photoresist will dissolve, "lifting off" the excess metal and leaving only the desired electrodes in contact with the PtS<sub>2</sub> flake.
- **Annealing:** Anneal the completed device in an inert atmosphere (e.g., Ar) at ~200°C for 30 minutes to improve the contact between the metal electrodes and the PtS<sub>2</sub>.[\[14\]](#)

## 2.2 Protocol 2: Chemical Vapor Deposition (CVD) & Device Fabrication

This method is suitable for producing large-area, continuous PtS<sub>2</sub> films, which is essential for scalable applications.[\[15\]](#)[\[16\]](#)

### Materials & Equipment:

- CVD tube furnace system with gas flow controllers
- High-purity sulfur powder
- SiO<sub>2</sub>/Si substrates
- Sputtering system for Platinum (Pt) deposition

- All equipment listed for lithography and metallization in Protocol 1

#### Step-by-Step Protocol:

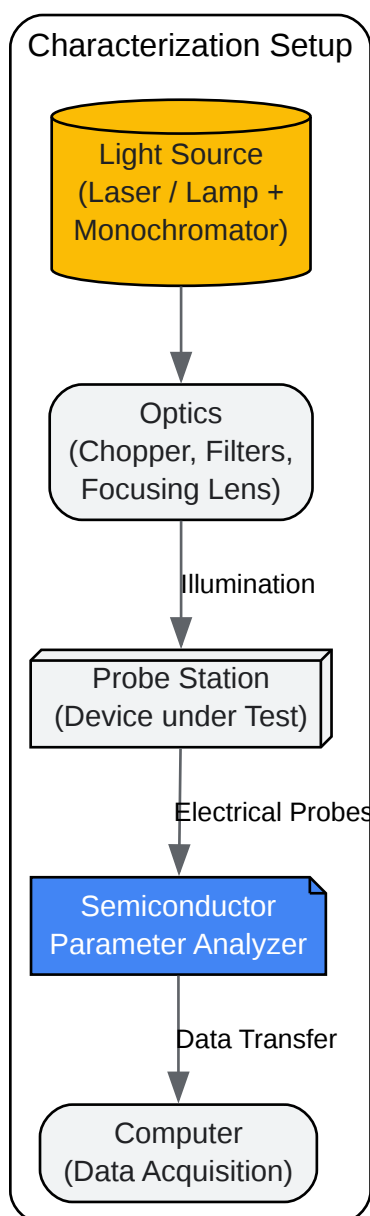
- Substrate Preparation: Deposit a thin film of Pt (e.g., 1-5 nm) onto a clean SiO<sub>2</sub>/Si substrate using a sputtering system.[15]
- CVD Growth:
  - Place the Pt-coated substrate in the center of the CVD furnace.
  - Place a crucible with sulfur powder at the upstream, low-temperature zone.
  - Purge the furnace tube with an inert gas like Argon (Ar).
  - Heat the substrate zone to a high temperature (e.g., 600-800°C) and the sulfur zone to a lower temperature (e.g., 250-300°C) to create sulfur vapor.[3][15]
  - The sulfur vapor is carried by the Ar gas to the substrate, where it reacts with the Pt film to form a continuous PtS<sub>2</sub> layer. The growth time, temperature, and pressure are critical parameters to optimize for film quality.[3][15]
- Device Patterning: Once the PtS<sub>2</sub> film is grown, follow the same lithography, metal deposition, lift-off, and annealing steps (5-9) as described in Protocol 1 to fabricate the photodetector devices.

## Optoelectronic Characterization Protocol

This protocol details the setup and procedure for measuring the photoresponse of the fabricated PtS<sub>2</sub> devices.

### 3.1. Experimental Setup

A typical characterization setup consists of a light source, focusing optics, a probe station, and a semiconductor parameter analyzer.



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